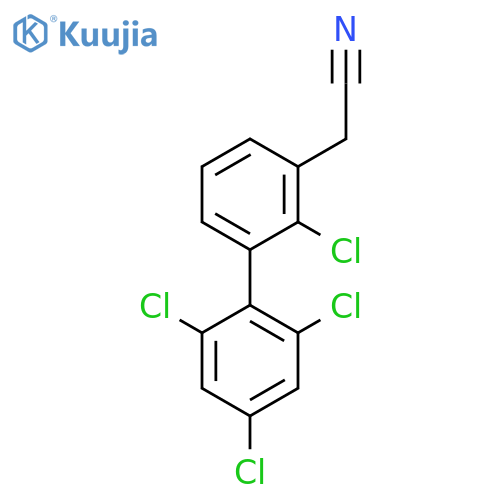Cas no 1361645-70-6 (2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile)

2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile
-
- インチ: 1S/C14H7Cl4N/c15-9-6-11(16)13(12(17)7-9)10-3-1-2-8(4-5-19)14(10)18/h1-3,6-7H,4H2
- InChIKey: SLYLCEYVSRMTST-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(CC#N)C=CC=C1C1C(=CC(=CC=1Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 341
- トポロジー分子極性表面積: 23.8
- 疎水性パラメータ計算基準値(XlogP): 5.7
2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011010665-1g |
2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile |
1361645-70-6 | 97% | 1g |
1,519.80 USD | 2021-07-04 | |
| Alichem | A011010665-500mg |
2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile |
1361645-70-6 | 97% | 500mg |
823.15 USD | 2021-07-04 | |
| Alichem | A011010665-250mg |
2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile |
1361645-70-6 | 97% | 250mg |
475.20 USD | 2021-07-04 |
2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile 関連文献
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrileに関する追加情報
2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile (CAS No. 1361645-70-6): An Overview
2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile (CAS No. 1361645-70-6) is a unique and complex organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its intricate molecular structure and specific functional groups, offers a rich ground for exploring various chemical and biological properties. In this comprehensive overview, we will delve into the chemical characteristics, synthesis methods, biological activities, and potential applications of 2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile.
The molecular formula of 2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile is C15H8Cl4CN. The compound features a biphenyl core with four chlorine atoms substituted at specific positions (2, 2', 4', and 6') and a cyano group attached to the 3-position of one of the phenyl rings. This unique arrangement imparts distinct physical and chemical properties to the molecule, making it an interesting subject for both fundamental and applied research.
In terms of physical properties, 2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile is typically a solid at room temperature with a high melting point due to the presence of multiple halogen atoms. Its solubility in common organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO) makes it suitable for various synthetic and analytical procedures. The compound's stability under different conditions is also an important consideration for its use in laboratory settings.
The synthesis of 2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile involves several steps that require precise control over reaction conditions. One common approach is the sequential substitution of chlorine atoms on a biphenyl framework followed by the introduction of the cyano group. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound. For instance, the use of transition metal catalysts and green solvents has significantly improved the yield and purity of the final product.
In biological research, 2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile has shown potential as a lead compound for developing new therapeutic agents. Studies have demonstrated its ability to interact with specific biological targets, such as enzymes and receptors, which are implicated in various diseases. For example, research published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent inhibitory activity against certain kinases involved in cancer progression.
Beyond its potential therapeutic applications, 2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile has also been explored for its use in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and photovoltaic devices. Researchers have investigated how the presence of multiple chlorine atoms affects the electronic structure and conductivity of the molecule, providing valuable insights into designing new materials with enhanced performance.
The environmental impact of compounds like 2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile is another area of active research. While halogenated compounds can be persistent in the environment and pose potential risks to ecosystems, recent studies have focused on developing methods to degrade or detoxify these substances. For instance, bioremediation techniques using microorganisms capable of breaking down halogenated compounds have shown promising results.
In conclusion, 2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile (CAS No. 1361645-70-6) is a multifaceted compound with significant implications across various scientific disciplines. Its unique chemical structure and diverse biological activities make it an important subject for ongoing research. As new synthetic methods and applications continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding of complex chemical systems and their practical applications.
1361645-70-6 (2,2',4',6'-Tetrachlorobiphenyl-3-acetonitrile) 関連製品
- 1343672-04-7(2-((3,3,3-trifluoropropyl)thio)ethanamine)
- 618873-38-4(4-benzoyl-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one)
- 2321346-03-4((2E)-1-4-(thiolan-3-yl)-1,4-diazepan-1-yl-3-(thiophen-3-yl)prop-2-en-1-one)
- 2171680-45-6(2-cyclohexyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidoacetic acid)
- 16001-93-7(bis(dimethoxyphosphoryl)methane)
- 1785239-36-2(1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid)
- 1150271-30-9(1-(2-(4-Bromophenoxy)ethyl)pyrazole)
- 2034469-07-1(1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)
- 2138345-33-0(3-(1-aminopropyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one)
- 1805440-82-7(3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride)


